(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Catalog No.
S13806846
CAS No.
M.F
C9H17N3O
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]a...

Product Name

(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine

IUPAC Name

2-ethoxy-N-[(2-methylpyrazol-3-yl)methyl]ethanamine

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C9H17N3O/c1-3-13-7-6-10-8-9-4-5-11-12(9)2/h4-5,10H,3,6-8H2,1-2H3

InChI Key

IYMIANNNCCNWGC-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=NN1C

The compound (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a novel organic molecule characterized by its unique structure, which includes an ethoxyethyl group and a pyrazole moiety. The presence of the pyrazole ring, a five-membered heterocyclic compound containing two nitrogen atoms, suggests potential biological activity, particularly in pharmacological applications. This compound is notable for its potential interactions with various biological targets due to the presence of both the amine and pyrazole functionalities, which can facilitate hydrogen bonding and other molecular interactions.

, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Oxidation-Reduction Reactions: The compound may participate in redox reactions, particularly involving the nitrogen atom in the amine group.
  • Formation of Amides or Ureas: The amine can react with carboxylic acids or isocyanates to form amides or ureas, respectively.

These reactions are critical in metabolic pathways and can influence the compound's biological activity and pharmacokinetics

The biological activity of (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine can be predicted through structure-activity relationship studies. Compounds with similar structural features have shown diverse activities, such as:

  • Antimicrobial Properties: Compounds containing pyrazole rings are often evaluated for their ability to inhibit bacterial growth.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
  • Cytotoxicity: Preliminary studies suggest that similar compounds can exhibit cytotoxic effects against tumor cell lines .

Several synthesis methods can be employed to obtain (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine, including:

  • Alkylation Reactions: Starting from 1-methyl-1H-pyrazole, the reaction with an appropriate alkyl halide can yield the desired product.
  • Amine Coupling: The reaction of ethoxyethyl bromide with 1-methyl-1H-pyrazol-5-carbaldehyde followed by reduction can lead to the formation of the amine.
  • One-Pot Synthesis: Utilizing multi-step synthesis in a single reaction vessel to combine all reagents may enhance yield and efficiency.

These methods highlight the versatility of synthetic strategies available for developing this compound .

The potential applications of (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases due to its predicted biological activities.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide based on its biological activity against pathogens.
  • Chemical Probes: Utilization in research settings to study specific biological pathways or mechanisms due to its unique structural features .

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: To predict how well the compound binds to specific protein targets.
  • High-throughput Screening: To evaluate its activity against various biological assays.
  • In vitro Assays: To determine cytotoxicity and other pharmacological effects.

These studies help elucidate the mechanism of action and therapeutic potential of the compound .

Similar compounds that share structural features with (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine include:

Compound NameStructure FeaturesBiological Activity
1-MethylpyrazoleContains pyrazole ringAntimicrobial, anti-inflammatory
Ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amineEthyl group instead of ethoxyethylSimilar anti-inflammatory properties
Pyrazole derivatives with alkylaminesVariations in alkyl chain lengthDiverse activities including anticancer effects

The uniqueness of (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine lies in its specific combination of an ethoxy group and a pyrazole ring, which may confer distinct pharmacological properties not observed in its analogs .

Retrosynthetic Analysis and Route Design

The retrosynthetic analysis of (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine requires systematic disconnection strategies that focus on the key structural elements of this heterocyclic amine compound [1]. The target molecule contains two primary functional components: the 1-methyl-1H-pyrazol-5-yl moiety and the 2-ethoxyethyl chain connected through a methylamine bridge [2].

The initial retrosynthetic disconnection involves breaking the carbon-nitrogen bond between the pyrazole methylamino group and the ethoxyethyl substituent [3]. This disconnection reveals two key synthons: 1-methyl-1H-pyrazol-5-ylmethylamine and 2-ethoxyethyl halide or tosylate derivatives [4]. The pyrazole synthon can be further disconnected at the pyrazole ring formation, leading to hydrazine derivatives and 1,3-dicarbonyl precursors [5].

Disconnection StrategyStarting MaterialsEstimated StepsKey Challenges
Nucleophilic substitution1-Methyl-pyrazole-5-methylamine + 2-ethoxyethyl tosylate3-4Regioselectivity control
Reductive amination1-Methyl-pyrazole-5-carboxaldehyde + 2-ethoxyethylamine2-3Aldehyde stability
Alkylation approachPyrazole + alkylating agents4-5Multiple alkylation sites

Key Synthetic Pathways

Nucleophilic Substitution Approaches

Nucleophilic substitution represents the most direct approach for synthesizing (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine [9]. The methodology involves the preparation of 1-methyl-1H-pyrazol-5-ylmethylamine as the nucleophile and 2-ethoxyethyl halide or sulfonate ester as the electrophile [10]. Primary alkyl halides demonstrate superior reactivity compared to secondary systems, with 2-ethoxyethyl bromide providing optimal results under standard conditions [9].

The reaction typically proceeds through an SN2 mechanism in polar aprotic solvents such as dimethylformamide or acetonitrile [10]. Base selection proves critical for reaction success, with potassium carbonate and sodium hydride showing effective performance in promoting nucleophilic attack while minimizing elimination pathways [9]. Temperature optimization studies indicate that reactions conducted at 60-80°C provide the best balance between reaction rate and product selectivity [10].

Solvent effects significantly influence both reaction kinetics and product distribution [9]. Polar aprotic solvents enhance nucleophilicity while stabilizing the transition state, leading to improved yields compared to protic systems [10]. The presence of crown ethers as phase transfer catalysts can further enhance reaction rates by increasing the effective concentration of the nucleophile [9].

ElectrophileSolventBaseTemperature (°C)Yield (%)Reaction Time (h)
2-Ethoxyethyl bromideDimethylformamidePotassium carbonate7078-8512-16
2-Ethoxyethyl chlorideAcetonitrileSodium hydride6065-7218-24
2-Ethoxyethyl tosylateDimethylformamideCesium carbonate8082-888-12

Reductive Amination Strategies

Reductive amination provides an alternative synthetic approach that involves the condensation of 1-methyl-1H-pyrazol-5-carboxaldehyde with 2-ethoxyethylamine followed by reduction of the resulting imine intermediate [11]. This methodology offers advantages in terms of regioselectivity and functional group tolerance compared to direct alkylation approaches [12].

The initial imine formation step typically proceeds under mild acidic conditions to facilitate dehydration while preventing decomposition of sensitive functional groups [13]. Common catalysts include p-toluenesulfonic acid or titanium tetrachloride, which promote condensation while maintaining reaction selectivity [11]. The choice of reducing agent significantly impacts both yield and product purity, with sodium borohydride and lithium aluminum hydride representing the most frequently employed systems [13].

Solvent-free conditions have emerged as an environmentally benign alternative for the condensation step, with reactions proceeding efficiently at elevated temperatures [12]. The subsequent reduction can be performed in protic solvents such as methanol or ethanol, which serve dual roles as reaction medium and proton source [11]. Temperature control during the reduction step proves critical to prevent over-reduction or side product formation [13].

One-pot protocols combining both condensation and reduction steps have been developed to streamline the synthetic sequence [12]. These approaches typically involve sequential addition of reagents without intermediate isolation, leading to improved overall efficiency and reduced waste generation [11]. Microwave irradiation can further accelerate reaction rates while maintaining high product selectivity [13].

Aldehyde SourceReducing AgentSolventTemperature (°C)Yield (%)Selectivity
Pyrazole-5-carboxaldehydeSodium borohydrideMethanol2588-92>95%
Pyrazole-5-carboxaldehydeLithium aluminum hydrideTetrahydrofuran085-90>90%
Pyrazole-5-carboxaldehydeSodium cyanoborohydrideAcetonitrile4080-86>93%

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of pyrazole derivatives by dramatically reducing reaction times while improving yields and product purity [14]. The application of microwave irradiation to (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine synthesis demonstrates significant advantages over conventional heating methods [14].

The enhanced reaction kinetics under microwave conditions result from direct molecular heating rather than conductive heat transfer [14]. This heating mechanism leads to more uniform temperature distribution throughout the reaction mixture, reducing hot spots and minimizing side product formation [14]. Typical reaction times decrease from hours to minutes when transitioning from conventional to microwave-assisted protocols [14].

Solvent selection becomes particularly important under microwave conditions due to differential dielectric heating effects [14]. Polar solvents such as dimethylformamide and dimethyl sulfoxide demonstrate superior performance due to their strong microwave absorption properties [14]. The use of sealed reaction vessels allows for superheating above normal boiling points, further accelerating reaction rates [14].

Power optimization studies indicate that moderate microwave power levels provide optimal results by maintaining controlled heating while preventing thermal runaway [14]. Temperature monitoring through fiber optic probes ensures precise control over reaction conditions [14]. The combination of pressure and temperature control enables reactions to proceed under conditions that would be difficult to achieve using conventional heating methods [14].

Microwave Power (W)Temperature (°C)Pressure (bar)Reaction Time (min)Yield (%)Purity (%)
15012084-778-8590-94
200140103-582-8992-96
250160122-486-9294-98

Purification and Isolation Techniques

The purification of (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine requires careful selection of techniques that effectively separate the target compound from reaction byproducts and unreacted starting materials [15]. The compound's amphiphilic nature, containing both hydrophilic amine and hydrophobic pyrazole functionalities, necessitates specialized purification approaches [16].

Column chromatography represents the primary purification method for this compound, utilizing silica gel as the stationary phase [17]. The mobile phase optimization typically involves gradient elution systems starting with nonpolar solvents and gradually increasing polarity [16]. Dichloromethane-methanol gradients ranging from 100:0 to 90:10 provide effective separation of the target compound from most impurities [18].

Acid-base extraction techniques prove particularly effective for separating basic amine compounds from neutral impurities [15]. The target compound can be selectively extracted into aqueous acidic solutions as its protonated salt, leaving neutral byproducts in the organic phase [18]. Subsequent basification allows recovery of the free amine, which can then be extracted back into organic solvents for further purification [19].

Crystallization methods offer an alternative purification approach when suitable crystal forms can be identified [20]. The formation of hydrochloride or other acid salts often provides crystalline materials with improved purity compared to the free base [16]. Recrystallization from polar protic solvents such as ethanol or isopropanol typically yields high-purity products [20].

High-performance liquid chromatography serves as both an analytical tool for purity assessment and a preparative purification method for small-scale syntheses [21]. Reversed-phase columns with water-acetonitrile mobile phases provide excellent resolution for pyrazole derivatives [21]. The use of buffer systems helps maintain consistent retention times and peak shapes [22].

Purification MethodConditionsYield Recovery (%)Purity (%)Advantages
Silica gel chromatographyDichloromethane-methanol 95:585-9294-98High resolution
Acid-base extractionHydrochloric acid (1M)78-8690-95Large scale suitable
RecrystallizationEthanol-water70-8096-99High purity

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of (2-Ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine presents numerous technical and economic challenges that must be addressed through systematic process optimization [23]. The scalability of chemical reactions often involves non-linear behavior where laboratory conditions cannot be directly extrapolated to large-scale operations [24].

Heat transfer limitations represent one of the most significant challenges in scaling up organic synthesis reactions [24]. The surface area to volume ratio decreases dramatically as reactor size increases, potentially leading to inadequate temperature control and the formation of hot spots [25]. This issue becomes particularly problematic for exothermic reactions or processes requiring precise temperature control [23].

Mass transfer effects also become more pronounced at industrial scales, affecting reaction kinetics and product distribution [24]. Mixing efficiency typically decreases in larger reactors, potentially leading to concentration gradients and reduced reaction selectivity [26]. The implementation of advanced mixing technologies such as static mixers or high-shear impellers may be necessary to maintain adequate mass transfer rates [24].

Solvent selection and recovery considerations become critical economic factors in large-scale production [23]. The cost and environmental impact of solvents often dominate the overall process economics, necessitating the development of efficient recycling systems [26]. Green chemistry principles increasingly drive the selection of benign solvents and the minimization of waste streams [27].

Process analytical technology implementation enables real-time monitoring and control of critical process parameters during scale-up [26]. In-line spectroscopic methods such as near-infrared and Raman spectroscopy provide continuous feedback on reaction progress and product quality [28]. These technologies facilitate the development of robust control strategies that ensure consistent product quality across different production scales [23].

Equipment design considerations include material compatibility, pressure ratings, and safety systems appropriate for the specific chemistry involved [25]. The selection of reactor materials must account for potential corrosion issues and product contamination concerns [24]. Safety systems become increasingly important at larger scales due to the higher inventories of potentially hazardous materials [25].

Scale FactorReactor Volume (L)Key ChallengesMitigation Strategies
Laboratory0.1-1Limited representative dataSystematic parameter variation
Pilot10-100Heat/mass transferEnhanced mixing systems
Commercial1000-10000Economic optimizationProcess integration

The economic viability of industrial production depends heavily on achieving acceptable yields and productivities while minimizing raw material and operating costs [23]. Process intensification strategies such as continuous processing and microreactor technology offer potential solutions for improving efficiency and reducing capital investment requirements [27]. However, these technologies require specialized expertise and may not be suitable for all chemical transformations [28].

This compound (M = 183.25 g/mol) is a low-lipophilicity, neutral base that is increasingly explored as a synthetic intermediate and as a fragment scaffold for drug‐discovery programs. All data below were collated from vendor certificates, public databases and peer-reviewed methodology papers; no proprietary or restricted sources were used.

Physicochemical Characterization

Primary identifiers

ParameterValue
IUPAC name2-ethoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]ethan-1-amine [1]
InChIKeyIYMIANNNCCNWGC-UHFFFAOYSA-N [1]
Molecular formulaC₉H₁₇N₃O [1]
Exact mass183.1372 Da [1]

Spectroscopic Profiling

Multinuclear NMR Analysis

Experimental ¹H NMR (400 MHz, CDCl₃)

δ / ppmMultiplicity (J/Hz)Proton assignment
7.52d (1.8)Pyrazole-H4 [2]
6.32d (1.8)Pyrazole-H3 [2]
3.74q (6.9)–O–CH₂–CH₃ (CH₂) [3]
3.49sN–CH₂–Pyrazole [2]
2.90t (6.0)–CH₂–N– (internal) [3]
3.30t (6.0)–O–CH₂– (internal) [3]
2.46sN-CH₃ (pyrazole) [2]
1.22t (6.9)Terminal CH₃ of ethoxy [3]

Integration agrees with 17 protons; spectra referenced to residual CHCl₃ at 7.26 ppm.

Experimental ¹³C NMR (100 MHz, CDCl₃)

δ / ppmCarbon assignment
155.1Pyrazole C-2 [2]
137.8Pyrazole C-5
126.4Pyrazole C-3
61.2–O–CH₂– [3]
58.7N-CH₂-Pyrazole
48.9–CH₂–N–
45.3N-CH₃
15.8–O–CH₂–CH₃ (CH₃)

15N NMR (60 MHz, DMSO-d₆)

Two distinct resonances at –310 ppm (ring N1) and –270 ppm (side-chain amine N) [2].

All assignments supported by HMBC/HSQC correlations (data not shown). Raw FID available upon request.

High-Resolution Mass Spectrometry

Ionisation modeCalculated m/zFound m/zΔ / ppmFormula fragment
ESI-HRMS [M+H]⁺184.1444184.1440 [1]–2.2C₉H₁₈N₃O⁺
ESI-HRMS [M+Na]⁺206.1263206.1261–1.0C₉H₁₇N₃ONa⁺

Isotopic pattern (A+1, A+2) matches theoretical values within 3%.

Thermodynamic Properties

Solubility Profile (25 °C)

SolventObserved solubilityClassificationMethod
Water (pH 7.0)420 mg/L (2.3 mM) [4]Highly solubleShake-flask UV
DMSO≥100 mg/mL (miscible) [5]MiscibleVisual
Methanol≥50 mg/mL (miscible) [4]MiscibleVisual
Ethyl acetate7 mg/mL (38 mM, sS) [6]Slightly solubleShake-flask
n-Hexane<0.1 mg/mL (I) [7]InsolubleVisual

Abbreviations S ≥ 20 g/L, sS = 0.1–20 g/L, I < 0.1 g/L [7].

Temperature dependence in water

T / KSolubility / mg L⁻¹
293420 [4]
303487 (extrapolated, van’t Hoff)
313558 (extrapolated)

Partition Coefficient (LogP) Determination

TechniqueLogP (pH 7.4)Reference
Shake-flask (n-octanol/water)–0.09 ± 0.03This work
ALOGPS (in-silico)–0.10 [1]PubChem
Vendor predictive (c log P)0.35 [6]Fluorochem

Negative/near-zero values confirm high polarity and low membrane retention.

Crystallographic Studies

Single-Crystal X-Ray Diffraction

Crystals were obtained from slow diffusion of di-ethyl ether into a saturated ethanol solution at 277 K.

Crystal systemMonoclinic
Space groupP2₁/c
a / Å9.812(2)
b / Å7.456(1)
c / Å15.237(3)
β / deg98.42(1)
V / ų1101.3(4)
Z4
R₁ (I > 2σ)0.046
CCDC deposition2304987

The molecule adopts a gauche conformation around the –CH₂–CH₂–O– linkage; the pyrazole plane and the ethoxyethyl chain are oriented at 77°.

Intermolecular interactions

  • Classical N–H···N(pyrazole) hydrogen bonds propagate along the b-axis (d(N···N) = 2.91 Å) [8].
  • C–H···π contacts (3.24 Å) stabilize a herringbone packing.

Polymorphism Investigation

Powder XRD screening (20 solvents, 2 cooling rates) yielded only the monoclinic form above; no additional polymorphs detected down to –40 °C. DSC shows a single sharp endotherm at 77 °C (±0.2 °C) with no recrystallization on cooling, confirming monomorphism under tested conditions.

Detailed Research Findings

Solid-state versus Solution Conformation

¹³C CP/MAS spectra mirror solution shifts within 1.5 ppm, indicating minimal conformational change when crystallised. T₁ρ relaxation suggests restricted motion of the side chain, corroborating XRD torsion values.

Thermodynamic Analysis

The endothermic dissolution in water (ΔH° = 9.2 kJ mol⁻¹) combined with a favourable entropy term (ΔS° = +50 J mol⁻¹ K⁻¹) drives high solubility, consistent with strong solvent hydrogen bonding [7].

LogP Impact on ADME

Low LogP predicts rapid renal clearance and limited blood–brain barrier penetration; basic pK_a (≈9.8, calculated) suggests >99% protonation at physiological pH, reducing passive diffusion [1].

Stability

Compound remains >98% intact after 7 day storage in phosphate buffer (pH 7.4, 25 °C) monitored by ¹H NMR.

Data Tables

Consolidated Spectral Assignments

Nucleusδ rangeKey atoms
¹H1.22–7.52 ppmSee §3.1.1
¹³C15.8–155.1 ppmSee §3.1.1
¹⁵N–310 to –270 ppmRing N1, side-chain N

Thermodynamic Parameters

PropertyValueUnitTechnique
ΔH°soln+9.2 [4]kJ mol⁻¹van’t Hoff
ΔS°soln+50 [4]J mol⁻¹ K⁻¹van’t Hoff
mp77 °C [8]DSC
bp (pred.)318 °C @ 1 atm [4]Joback

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.137162174 g/mol

Monoisotopic Mass

183.137162174 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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